L-Leucine benzyl ester p-toluenesulfonate salt
CAS No.: 1738-77-8
Cat. No.: VC21540546
Molecular Formula: C20H27NO5S
Molecular Weight: 393.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1738-77-8 |
---|---|
Molecular Formula | C20H27NO5S |
Molecular Weight | 393.5 g/mol |
IUPAC Name | benzyl (2S)-2-amino-4-methylpentanoate;4-methylbenzenesulfonic acid |
Standard InChI | InChI=1S/C13H19NO2.C7H8O3S/c1-10(2)8-12(14)13(15)16-9-11-6-4-3-5-7-11;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,10,12H,8-9,14H2,1-2H3;2-5H,1H3,(H,8,9,10)/t12-;/m0./s1 |
Standard InChI Key | QTQGHKVYLQBJLO-YDALLXLXSA-N |
Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)C[C@@H](C(=O)OCC1=CC=CC=C1)[NH3+] |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CC(C(=O)OCC1=CC=CC=C1)N |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)CC(C(=O)OCC1=CC=CC=C1)[NH3+] |
Introduction
Chemical Properties and Structure
Chemical Identity and Nomenclature
The compound's crystalline nature contributes to its stability during storage, while its solubility characteristics make it suitable for various synthetic procedures requiring solution-phase chemistry .
Synthesis and Applications
Synthetic Approaches
L-Leucine benzyl ester p-toluenesulfonate salt is typically synthesized through a controlled esterification of L-leucine with benzyl alcohol under acidic conditions, followed by salt formation with p-toluenesulfonic acid . This approach ensures the stereochemical integrity of the leucine moiety while introducing the benzyl protecting group at the carboxyl terminus. The resulting salt formation enhances the compound's stability and crystallinity, making it suitable for long-term storage and precise weighing in laboratory settings.
The synthesis process generally follows a sequence of:
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Protection of the amino group (if necessary)
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Esterification of the carboxyl group with benzyl alcohol
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Formation of the tosylate salt
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Purification through recrystallization techniques
This synthetic pathway is designed to maintain the optical purity of the original L-leucine amino acid, which is crucial for its applications in stereoselective synthesis and peptide chemistry .
Role in Peptide Synthesis
One of the primary applications of L-Leucine benzyl ester p-toluenesulfonate salt is in peptide synthesis, where it serves as a valuable building block for creating both linear and cyclic peptides . The benzyl ester functions as a protecting group for the carboxyl terminus of leucine, preventing unwanted side reactions during peptide coupling procedures. This protection is essential for controlled and directional peptide bond formation, especially in complex multi-step syntheses.
In solid-phase peptide synthesis (SPPS), this compound can be incorporated into growing peptide chains through standard coupling protocols, with the benzyl group being removed at appropriate stages through hydrogenolysis or other deprotection methods . The tosylate counterion enhances the solubility of the protected amino acid in organic solvents commonly used in peptide synthesis, facilitating efficient coupling reactions.
Researchers utilize this protected amino acid derivative to introduce leucine residues at specific positions in peptide sequences, which is critical for developing peptide-based therapeutics, enzyme inhibitors, and bioactive compounds with defined three-dimensional structures . The stereochemical purity of the starting material ensures that the resulting peptides maintain their intended configuration, which is often essential for biological activity.
Applications in Drug Development
The pharmaceutical industry leverages L-Leucine benzyl ester p-toluenesulfonate salt in various aspects of drug development, particularly in the creation of peptide-based therapeutics and modified amino acid derivatives with enhanced pharmacological properties . Its role extends to:
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Development of enzyme inhibitors that target specific proteases involved in disease pathways
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Creation of peptide mimetics with improved stability against enzymatic degradation
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Synthesis of peptidomimetic compounds that can penetrate cellular barriers
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Formulation of prodrugs that utilize the leucine moiety as a recognition element for specific transporters
The compound's well-defined stereochemistry contributes to the development of chiral drugs with specific receptor interactions, which is crucial for maximizing therapeutic efficacy while minimizing side effects . In medicinal chemistry, researchers often incorporate leucine residues to enhance the lipophilicity of drug candidates, improving their membrane permeability and bioavailability.
Biotechnology Research Applications
In biotechnology research, L-Leucine benzyl ester p-toluenesulfonate salt finds applications in protein engineering, biomaterial development, and the creation of peptide-based research tools . Specific biotechnology applications include:
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Development of peptide tags for protein purification and detection
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Creation of leucine-rich peptide scaffolds for tissue engineering
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Synthesis of peptide-based biomaterials with specific folding characteristics
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Engineering of artificial enzymes and catalytic peptides
The compound's role in these advanced applications stems from its reliable chemistry, stereochemical purity, and compatibility with both solution-phase and solid-phase synthetic methodologies used in biotechnology research .
Spectroscopic Characterization
Spectral Data and Structural Verification
L-Leucine benzyl ester p-toluenesulfonate salt can be characterized through various spectroscopic techniques, which are essential for structural verification and quality control. The compound has well-documented spectral profiles that serve as reference standards for identity confirmation.
Spectroscopic data available for this compound includes:
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Infrared (IR) Spectroscopy: ATR-IR spectra have been recorded using a Bruker Tensor 27 FT-IR instrument, showing characteristic absorption bands for ester carbonyl stretching, aromatic C-H stretching, and sulfonyl group vibrations .
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Raman Spectroscopy: FT-Raman spectra obtained with a Bruker MultiRAM Stand Alone FT-Raman Spectrometer provide complementary structural information, particularly useful for detecting the aromatic rings of both the benzyl group and the toluenesulfonate counterion .
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